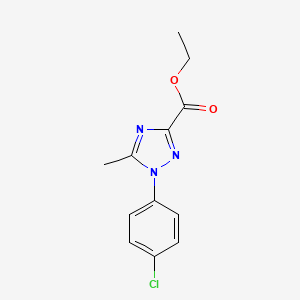
ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a planar, aromatic ring system that is often used in medicinal chemistry due to its ability to mimic the peptide bond. The presence of the ethyl carboxylate group and the 4-chlorophenyl group suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar 1,2,4-triazole ring, the phenyl ring, and the ethyl ester group. The chlorine atom on the phenyl ring would be expected to significantly influence the electronic properties of the molecule .Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the triazole ring could participate in nucleophilic substitution reactions, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would be expected to increase its lipophilicity compared to the parent 1,2,4-triazole .Applications De Recherche Scientifique
Corrosion Inhibition
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC) demonstrates significant corrosion inhibition properties, particularly for aluminum alloys in acidic environments. Research by Raviprabha and Bhat (2021) found that ETC's efficiency as a corrosion inhibitor increases with concentration and temperature. This substance is identified as a mixed-type inhibitor, potentially involving both physical and chemical interactions with the metal surface, suggesting its suitability for industrial applications in corrosion protection (Raviprabha & Bhat, 2021).
Synthesis and Structural Studies
Research on compounds similar to ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, has been conducted to understand their structure and properties. Şahin et al. (2014) used X-ray diffraction, IR, 1H NMR, and 13C NMR techniques to study these compounds, noting significant intermolecular hydrogen bonding in their structures. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Method for Synthesis
A novel, environmentally friendly method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates has been developed, as described by Matiychuk et al. (2011). This approach simplifies the production process and can be economically beneficial, particularly for pharmaceutical and chemical industries seeking efficient synthesis routes for triazole derivatives (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).
π-Hole Tetrel Bonding Interactions
Ethyl 2-triazolyl-2-oxoacetate derivatives, including variants of ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, exhibit significant π-hole tetrel bonding interactions. Ahmed et al. (2020) synthesized several triazole derivatives and analyzed them using Hirshfeld surface analysis and DFT calculations. These findings contribute to the understanding of molecular interactions in triazole derivatives, which is valuable for designing new materials and drugs (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal potentials of compounds related to ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate. For instance, Min et al. (2015) reported moderate antifungal activity in novel thioether derivatives containing 1,2,4-triazole moiety synthesized from similar starting materials. These findings are significant for the development of new antimicrobial agents (Min, Shi, Wu, Zhaohui, Liu, Li, & Zhang, 2015).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)11-14-8(2)16(15-11)10-6-4-9(13)5-7-10/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKXSWNZIIIRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

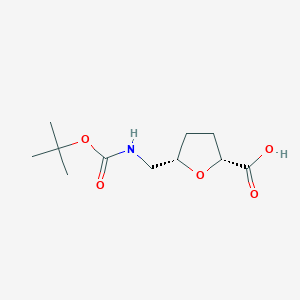
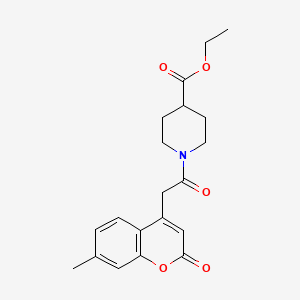
![Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2733884.png)
![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)
![[(6-Phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2733888.png)
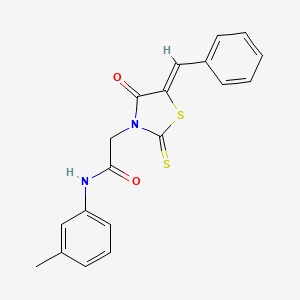
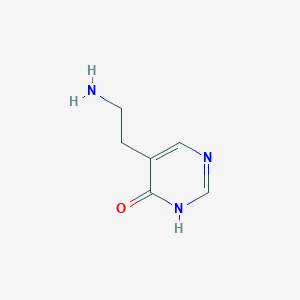
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2733895.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2733896.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)
![3-[6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2733899.png)
![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)